Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate
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Overview
Description
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate typically involves the reaction of a suitable pyrrole derivative with an esterifying agent. One common method is the condensation of 2-formylpyrrole with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.
Major Products Formed
Oxidation: Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate.
Reduction: Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoate.
Substitution: (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoic acid.
Scientific Research Applications
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoate
- Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate
- Methyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate
Uniqueness
This compound is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
Ethyl (2S)-2-(2-formyl-1H-pyrrol-1-YL)propanoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H13NO3 and a molecular weight of approximately 195.218 g/mol. The compound features a pyrrole ring, an ester group, and a formyl functional group, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows for diverse chemical interactions, particularly with enzymes and proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering enzyme activity. This interaction is crucial for understanding its role in modulating biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This activity may be linked to its structural similarity to other known antimicrobial agents.
- Anticancer Potential : Research indicates that derivatives of pyrrole compounds, including this compound, may possess anticancer properties. These compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Antimicrobial Studies : A study demonstrated that similar pyrrole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound may have comparable antimicrobial effects .
- Anticancer Activity : Research on pyrrole-ligated compounds has highlighted their potential for anticancer applications. For instance, certain derivatives were found to exhibit significant cytotoxicity against various cancer cell lines, indicating that this compound could be further investigated for similar effects .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's interactions with protein targets could lead to altered cellular functions, paving the way for therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds reveals notable differences in biological activity:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
Ethyl (2S)-2-(2-hydroxymethyl-1H-pyrrol-1-YL)propanoate | Hydroxymethyl instead of formyl | Moderate antimicrobial activity |
Ethyl (2S)-2-(2-carboxy-1H-pyrrol-1-YL)propanoate | Carboxylic acid instead of formyl | Limited anticancer potential |
Mthis compound | Methyl ester instead of ethyl ester | Comparable anticancer properties |
This compound stands out due to its dual functional groups, allowing it to engage in diverse chemical reactions and exhibit varied biological activities.
Case Study 1: Antimicrobial Efficacy
In a recent study examining the antimicrobial properties of pyrrole derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as an antimicrobial agent .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported that treatment with this compound led to increased apoptosis rates compared to untreated controls, highlighting its promise in cancer therapy .
Properties
IUPAC Name |
ethyl (2S)-2-(2-formylpyrrol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-6-4-5-9(11)7-12/h4-8H,3H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNICYZNJBUCOQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N1C=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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